molecular formula C45H76O12S B12749414 Sulfoquinovosyl diglyceride CAS No. 207976-87-2

Sulfoquinovosyl diglyceride

Cat. No.: B12749414
CAS No.: 207976-87-2
M. Wt: 841.1 g/mol
InChI Key: IIDPUWZBYVLQEU-GMJMQRIKSA-N
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Description

Sulfoquinovosyl diglyceride (SQDG), more commonly known in research literature as Sulfoquinovosyl diacylglycerol, is a sulfur-containing anionic glycolipid of significant scientific interest. It is ubiquitously found in the thylakoid membranes of photosynthetic organisms, including plants, algae, and cyanobacteria, where it plays a critical role in maintaining membrane structure and function . Its molecular structure consists of a diacylglycerol backbone with a sulfonated sugar headgroup (sulfoquinovose), which confers a negative charge at physiological pH . This unique structure makes SQDG a key subject in studies of photosynthetic efficiency and membrane dynamics. Researchers value SQDG for its diverse biological activities and applications. It is essential for the structural and functional integrity of photosynthetic complexes, notably Photosystem I and II, and can compensate for the loss of other anionic lipids like phosphatidylglycerol under phosphate-limiting conditions . Beyond its role in photosynthesis, SQDG demonstrates promising therapeutic potential in preclinical research. Studies report significant antiviral activity, including inhibition of the herpes simplex virus (HSV-1) and HIV replication, by interfering with viral enzymes like DNA-polymerase and reverse transcriptase . Furthermore, sulfolipid fractions exhibit potent antitumor properties, inhibiting the proliferation of human cancer cell lines such as breast adenocarcinoma (MCF7) and liver cancer (HepG2) . Recent investigations also suggest antidepressant-like effects in animal models, highlighting its potential in neuroscience research . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications in humans.

Properties

CAS No.

207976-87-2

Molecular Formula

C45H76O12S

Molecular Weight

841.1 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[2-hexadecanoyloxy-3-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

InChI

InChI=1S/C45H76O12S/c1-3-5-7-9-11-13-15-17-18-19-20-22-23-25-27-29-31-33-40(46)54-35-38(36-55-45-44(50)43(49)42(48)39(57-45)37-58(51,52)53)56-41(47)34-32-30-28-26-24-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,25,27,38-39,42-45,48-50H,3-4,6,8-10,12,14-16,19,21,23-24,26,28-37H2,1-2H3,(H,51,52,53)/b7-5+,13-11+,18-17+,22-20+,27-25+/t38?,39-,42-,43+,44-,45+/m1/s1

InChI Key

IIDPUWZBYVLQEU-GMJMQRIKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Biosynthesis of Sulfoquinovosyl Diglyceride

Enzymatic Pathways in Photosynthetic Organisms

The biosynthesis of sulfoquinovosyl diglyceride (SQDG) is a multi-step process involving several key enzymes that are highly conserved across photosynthetic organisms, including higher plants, algae, and cyanobacteria. wikipedia.org The pathway is responsible for the formation of the sulfoquinovose headgroup and its subsequent attachment to a diacylglycerol backbone.

UDP-Sulfoquinovose Synthase (SQD1/SqdB) Mediated Sulfoquinovose Moiety Formation

The initial and committed step in SQDG biosynthesis is the formation of UDP-sulfoquinovose. This reaction is catalyzed by the enzyme UDP-sulfoquinovose synthase, known as SQD1 in plants and SqdB in cyanobacteria. biorxiv.orgoup.com This enzyme facilitates the conversion of UDP-glucose and sulfite (B76179) into UDP-sulfoquinovose. nih.gov

SQD1/SqdB belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.govnih.gov The catalytic mechanism involves the use of a tightly bound NAD+ cofactor. nih.gov The proposed mechanism suggests that UDP-glucose is first oxidized at the C4' position to form a UDP-4'-ketoglucose intermediate. This is followed by the elimination of the C6' hydroxyl group, leading to a UDP-4-ketoglucose-5-ene intermediate. Subsequently, sulfite is added to the C6' position, and the keto group at C4' is reduced to a hydroxyl group, yielding UDP-sulfoquinovose. nih.gov

Research on the recombinant SQD1 protein from Arabidopsis thaliana has demonstrated its ability to catalyze the formation of UDP-sulfoquinovose from UDP-glucose and sulfite in vitro. nih.gov The crystal structure of SQD1 has been determined, providing insights into its active site and the binding of NAD+ and UDP-glucose. nih.gov

EnzymeSubstratesProductCofactorOrganism Example
UDP-sulfoquinovose synthase (SQD1/SqdB)UDP-glucose, SulfiteUDP-sulfoquinovoseNAD+Arabidopsis thaliana, Synechococcus sp. PCC 7942

Sulfoquinovosyltransferase (SQD2/SqdX/SqdA, C, D) Activity in this compound Assembly

The final step in the primary SQDG biosynthesis pathway is the transfer of the sulfoquinovose moiety from UDP-sulfoquinovose to a diacylglycerol (DAG) molecule. This reaction is catalyzed by a sulfoquinovosyltransferase. biorxiv.org In plants and cyanobacteria, this enzyme is known as SQD2 and SqdX, respectively. biorxiv.org

SQD2/SqdX acts as a glycosyltransferase, specifically a sulfoquinovosyltransferase, facilitating the formation of a glycosidic bond between the anomeric carbon of sulfoquinovose and the sn-3 hydroxyl group of DAG. biorxiv.orguniprot.org This results in the formation of this compound. wikipedia.org The expression of both SQD1 and SQD2 in E. coli, which does not naturally produce sulfolipids, has been shown to be sufficient for the synthesis of SQDG. pnas.org

In some bacteria, such as Rhodobacter sphaeroides, the pathway for the final assembly of SQDG appears to be different and involves additional enzymes designated as SqdA, SqdC, and SqdD. biorxiv.orgresearchgate.net In this alternative pathway, it is proposed that sulfoquinovose is transferred from UDP-sulfoquinovose to an acceptor other than DAG, followed by a series of modifications and acylations to form SQDG. biorxiv.org For instance, SqdD is thought to transfer sulfoquinovose to dihydroxyacetone, which is then reduced by SqdC to form sulfoquinovosyl glycerol (B35011). biorxiv.org SqdA, which has homology to acyltransferases, is then believed to acylate sulfoquinovosyl glycerol to produce SQDG. biorxiv.orgresearchgate.net

EnzymeSubstratesProductOrganism Example
Sulfoquinovosyltransferase (SQD2/SqdX)UDP-sulfoquinovose, Diacylglycerol (DAG)This compound (SQDG)Arabidopsis thaliana, Cyanobacteria
SqdA, SqdC, SqdDUDP-sulfoquinovose, Dihydroxyacetone, Acyl-donorsThis compound (SQDG)Rhodobacter sphaeroides

Role of UDP-Glucose Pyrophosphorylase (UGP3) in Precursor Supply

The biosynthesis of SQDG is dependent on a steady supply of the precursor molecule, UDP-glucose. In plants, a specific UDP-glucose pyrophosphorylase, designated as UGP3, has been identified as being crucial for this process. nih.govnih.gov UGP3 is localized in the chloroplasts, the site of SQDG synthesis. nih.govresearchgate.net

UGP3 catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. nih.govresearchgate.net Studies in Arabidopsis thaliana have shown that mutants lacking UGP3 are unable to synthesize SQDG, indicating that this enzyme is responsible for providing the UDP-glucose pool specifically for the SQDG biosynthesis pathway within the chloroplasts. nih.govuni.lu The expression of the UGP3 gene is highly correlated with the expression of SQD1 and SQD2, further supporting its dedicated role in sulfolipid synthesis. nih.gov

EnzymeSubstratesProductCellular LocationOrganism Example
UDP-glucose pyrophosphorylase (UGP3)Glucose-1-phosphate, UTPUDP-glucose, PyrophosphateChloroplastArabidopsis thaliana

Comparative Analysis of this compound Biosynthesis Pathways Across Organisms

While the core enzymatic steps for SQDG biosynthesis are conserved, there are notable variations in the pathways across different photosynthetic organisms.

In higher plants, such as Arabidopsis thaliana, and in algae, the biosynthesis of SQDG predominantly follows the two-step pathway involving SQD1 and SQD2. nih.govresearchgate.net The entire process is localized within the chloroplasts. researchgate.net The precursor UDP-glucose is supplied by the chloroplast-localized UGP3. nih.govresearchgate.net The subsequent conversion to UDP-sulfoquinovose by SQD1 and the final transfer to DAG by SQD2 all occur within this organelle. researchgate.net

Biosynthesis in Photosynthetic Bacteria (e.g., Rhodobacter sphaeroides, Sinorhizobium meliloti)

In certain non-photosynthetic bacteria like Sinorhizobium meliloti and photosynthetic bacteria such as Rhodobacter sphaeroides, the biosynthesis of this compound (SQDG) is a critical process, particularly under phosphate-limiting conditions biorxiv.orgpnas.orgresearchgate.netresearchgate.net. The genetic framework for this pathway has been identified in both species, primarily involving the sqdBDC operon and the sqdA gene biorxiv.orgresearchgate.net.

The biosynthetic pathway in these bacteria differs from the one found in plants and cyanobacteria biorxiv.org. It commences with the formation of UDP-sulfoquinovose from UDP-glucose and sulfite, a reaction catalyzed by the enzyme SqdB biorxiv.orgresearchgate.net. Subsequently, the enzyme SqdD facilitates the transfer of sulfoquinovose from UDP-SQ to dihydroxyacetone, yielding sulfoquinovosyl dihydroxyacetone biorxiv.org. This intermediate is then reduced by SqdC to form sulfoquinovosyl glycerol (SQGro) biorxiv.org. The final steps involve the acylation of SQGro to produce SQDG, a process in which the acyltransferase SqdA plays a crucial role biorxiv.orgresearchgate.net. Specifically, SqdA is involved in the second acylation step, converting sulfoquinovosyl monoacylglycerol to SQDG biorxiv.org.

Research has demonstrated that the expression of the S. meliloti sqdBDC operon in Escherichia coli, a bacterium that does not naturally produce SQDG, results in the accumulation of the intermediate SQGro biorxiv.orgresearchgate.net. Co-expression of this operon with the sqdA gene (identified as SMc02490 in S. meliloti) leads to the successful synthesis of SQDG biorxiv.orgresearchgate.net. This indicates that the enzymes encoded by these genes are both necessary and sufficient for SQDG production in this heterologous system biorxiv.org.

Interestingly, the presence of SqdA alone is sufficient to convert exogenously supplied SQGro into SQDG, suggesting that bacteria possessing this enzyme can potentially utilize environmental SQGro for their own membrane lipid synthesis biorxiv.orgresearchgate.net. This sulfoquinovose acylation pathway for SQDG biosynthesis appears to be conserved within the Hyphomicrobiales (Rhizobiales) and Rhodobacterales orders of Alphaproteobacteria researchgate.net.

Incorporation into Archaeal N-glycans

While this compound itself is a lipid, its unique sulfo-sugar headgroup, sulfoquinovose, has been identified as a component of N-glycans in certain archaea, particularly within the genus Sulfolobus nih.gov. N-glycosylation is a post-translational modification where an oligosaccharide chain (glycan) is attached to a nitrogen atom of an asparagine residue in a protein nih.govelifesciences.org.

In archaea, the N-glycosylation process shows a mosaic of features from both bacteria and eukaryotes, alongside unique characteristics nih.govelifesciences.org. The process involves the assembly of an oligosaccharide on a lipid carrier, dolichol phosphate (B84403) or dolichol pyrophosphate, which is then transferred to the target protein nih.govelifesciences.org.

Specifically, in some Sulfolobus species, the N-glycan structure has been found to be a heptasaccharide, QuiS₁Hex₄HexNAc₂, which includes a sulfoquinovose (QuiS) residue nih.gov. Mass spectrometry analysis suggests that the sulfoquinovose molecule is attached to an N-acetylhexosamine residue within the glycan chain nih.gov. The N-glycan of Sulfolobus sp. E11-6 is noted to be similar in structure to that reported in Sulfolobus tokodaii nih.gov. This incorporation of a sulfonated sugar into a protein-linked glycan highlights a distinct biochemical feature of these extremophilic organisms nih.gov.

Genetic Regulation of this compound Biosynthesis

Identification and Characterization of sqd Genes and Operons

The genetic basis for SQDG biosynthesis has been elucidated in several bacteria, notably Rhodobacter sphaeroides and Sinorhizobium meliloti. In these organisms, the key genes are organized into an operon, sqdBDC, and a separate gene, sqdA biorxiv.orgresearchgate.net.

The first genes for SQDG biosynthesis were discovered in R. sphaeroides through the analysis of chemically mutagenized cells biorxiv.org. Genetic complementation of mutants unable to synthesize SQDG led to the identification of the sqdA gene and the sqdBDC operon biorxiv.org. Subsequent research in S. meliloti identified a homologous sqdBDC operon biorxiv.orgnih.gov. However, an orthologue for sqdA was not initially annotated in the S. meliloti genome. Later studies identified the gene SMc02490 as the sqdA orthologue in this bacterium, showing 39.3% identity to the R. sphaeroides SqdA protein biorxiv.org.

The functions of the proteins encoded by these genes have been characterized as follows:

SqdB: Catalyzes the synthesis of UDP-sulfoquinovose from UDP-glucose and sulfite biorxiv.orgresearchgate.net.

SqdC: Reduces sulfoquinovosyl dihydroxyacetone to form sulfoquinovosyl glycerol (SQGro) biorxiv.org.

SqdD: A glycosyltransferase that transfers the sulfoquinovose moiety from UDP-SQ to an acceptor molecule biorxiv.org.

SqdA: An acyltransferase responsible for the acylation of the glycerol backbone, specifically the conversion of sulfoquinovosyl monoacylglycerol to SQDG biorxiv.org.

This genetic organization and the functions of the encoded enzymes define the primary pathway for SQDG synthesis in these alphaproteobacteria researchgate.net.

Transcriptional Regulation Mechanisms (e.g., OsPHR2 in rice)

In plants, the regulation of SQDG biosynthesis is intricately linked to nutrient availability, particularly phosphate (Pi). In rice (Oryza sativa), the transcription factor OsPHR2 (Phosphate Starvation Response 2) plays a central role in this regulatory network nih.govnih.gov. OsPHR2 is a transcription factor containing a MYB domain and a coiled-coil domain, which is involved in signaling pathways related to phosphate starvation nih.govnih.gov.

Under phosphate-deficient conditions, OsPHR2 directly regulates the expression of the OsSQD1 gene, which encodes UDP-sulfoquinovose synthase, the key enzyme catalyzing the first step of SQDG formation in rice nih.govmdpi.com. Electrophoretic mobility shift assays have confirmed that OsPHR2 binds to the promoter of OsSQD1, thereby controlling its transcription nih.gov. Overexpression of OsPHR2 can mimic the effects of phosphate starvation, leading to enhanced root growth and upregulation of phosphate transporters, even under phosphate-sufficient conditions nih.gov. This indicates that OsPHR2 is a key regulator that helps the plant adapt to low-phosphate environments by modulating lipid composition, including the synthesis of non-phosphorus sulfolipids like SQDG to replace phospholipids (B1166683) nih.govmdpi.com.

Phenotypic Analysis of this compound-Deficient Mutants

The study of mutants deficient in SQDG biosynthesis has provided significant insights into the physiological functions of this sulfolipid. In various organisms, the absence of SQDG leads to distinct phenotypes, particularly under specific environmental stresses.

In bacteria like Sinorhizobium meliloti, a mutant with a disrupted sqdB gene, and thus deficient in SQDG, shows no obvious disadvantage under various laboratory culture conditions and is capable of inducing functional root nodules in symbiosis nih.gov. However, these phosphorus-free lipids are generally required for optimal growth under phosphate-limiting conditions pnas.orgresearchgate.net.

In the photosynthetic bacterium Rhodobacter sphaeroides, the absence of SQDG has a profound structural impact on the photosynthetic apparatus. A mutant lacking the sqdB gene is unable to form the dimeric version of the reaction centre-light harvesting 1 (RC-LH1) core complex, which is essential for anoxygenic photosynthesis nih.govnih.govuea.ac.uk. While the monomeric RC-LH1 complexes still form and are functional, the loss of SQDG specifically prevents their dimerization nih.gov. This demonstrates a critical structural role for SQDG in the assembly of these large protein-pigment complexes nih.govnih.govuea.ac.uk.

In the green alga Chlamydomonas reinhardtii, SQDG-deficient mutants, such as hf-2, exhibit reduced photosystem II (PSII) activity with little effect on photosystem I (PSI) nih.gov. This suggests SQDG is important for the function of PSII nih.gov. Under sulfur starvation, the hf-2 mutant shows decreased protein accumulation and reduced PSI stability, indicating that SQDG metabolism is crucial for acclimating to this stress nih.gov. Furthermore, under phosphate limitation, mutants lacking SQDG show reduced growth nih.gov.

In rice, silencing the OsSQD1 gene leads to a decrease in glycolipid accumulation and an increase in phospholipid content under phosphate deficiency nih.gov. These mutants also exhibit inhibited photosynthesis, especially under low-phosphate conditions, highlighting the role of SQDG in maintaining photosynthetic efficiency and lipid homeostasis during nutrient stress nih.gov. A knockout of OsSQD1 also inhibits the formation and growth of lateral roots nih.gov.

Table 1: Summary of Phenotypes in SQDG-Deficient Mutants

Organism Gene Disrupted Phenotype References
Sinorhizobium meliloti sqdB No detectable effect on symbiosis or growth in standard lab conditions; phosphorus-free lipids required for optimal growth under phosphate limitation. pnas.orgnih.gov
Rhodobacter sphaeroides sqdB Prevents formation of dimeric RC-LH1 core complexes; no functional effect on the monomeric complex. nih.govnih.gov
Chlamydomonas reinhardtii hf-2 (SQDG-deficient) Reduced PSII activity; decreased protein accumulation and PSI stability under sulfur starvation. nih.govnih.gov
Oryza sativa (rice) OsSQD1 (knockout/silencing) Reduced glycolipid accumulation, inhibited photosynthesis under Pi-deficiency, inhibited lateral root growth. nih.govnih.gov

Substrate Specificity and Acyl Chain Composition in this compound Biosynthesis

The final structure of SQDG, particularly its acyl chain composition, is determined by the substrate specificity of the acyltransferases involved in its biosynthesis and the pool of available fatty acids. This composition can vary significantly between organisms and in response to environmental conditions.

In general, the glycerol backbone of SQDG is esterified with two fatty acids at the sn-1 and sn-2 positions mdpi.com. The type of fatty acids incorporated is crucial for the biophysical properties of the membranes where SQDG resides.

In photosynthetic organisms, the acyl chain composition of SQDG is often characteristic. For instance, palmitic acid (16:0) is frequently found at the sn-1 position, while an unsaturated fatty acid is often at the sn-2 position gerli.comgerli.com. In the marine chloromonad Heterosigma carterae, the main fatty acyl groups in SQDG consist of 16:0, 16:1(n-7), and 20:5(n-3) gerli.com.

Table 2: Common Fatty Acyl Groups in this compound

Organism/Group Common Fatty Acyl Groups References
General (Plants) R1 is frequently palmitic acid (16:0), R2 is often an unsaturated chain (e.g., 16:3n-3). gerli.comgerli.com
Heterosigma carterae 16:0, 16:1(n-7), 16:1(n-5), 16:1(n-3), 20:5(n-3). gerli.com
Oryza sativa (rice) Mutation in OsSQD1 leads to decreased unsaturated fatty acids in glycolipids under phosphate starvation. nih.gov

Catabolism and Degradation of Sulfoquinovosyl Diglyceride

Enzymatic Hydrolysis by Sulfoquinovosidases (SQases)

The liberation of sulfoquinovose from SQDG and its deacylated form, sulfoquinovosyl glycerol (B35011) (SQGro), is catalyzed by a specific class of enzymes known as sulfoquinovosidases (SQases). wikipedia.orgresearchgate.net These enzymes are pivotal as they represent the gateway for SQ to enter the various catabolic pathways. acs.org The genes encoding for SQases are often found within the gene clusters responsible for SQ utilization, making them a diagnostic marker for identifying bacteria capable of degrading this sulfosugar. acs.org

Recent research has unveiled a novel family of SQases that operate through an atypical oxidoreductive mechanism requiring NAD+ as a catalytic cofactor. acs.org Structural analyses of these enzymes in complex with SQ and NAD+ have provided insights into their catalytic mechanism, which involves a transient oxidation at the C3 position of the sulfoquinovose molecule. acs.org This discovery has expanded the understanding of the enzymatic strategies employed for the cleavage of the glycosidic bond in sulfolipids. While detailed catalytic mechanisms for all SQases are still an active area of research, the identification of key catalytic residues is crucial for understanding their function. The catalytic activity of enzymes is dependent on specific amino acid residues within their active sites that facilitate the chemical reaction. nih.gov In many hydrolases, this involves a catalytic triad (B1167595) of acidic, basic, and nucleophilic residues. youtube.com For instance, in the well-characterized lysozyme, Asp52 acts as the nucleophile that attacks the anomeric carbon of the substrate. ebi.ac.uk The precise identification of the catalytic residues in various SQases is essential for a complete understanding of their mechanism of action.

The uptake of sulfoquinovose and its derivatives into bacterial cells is often mediated by ATP-binding cassette (ABC) transporter systems, which include a periplasmic solute-binding protein. researchgate.netnih.gov In the sulfoquinovose monooxygenase (sulfo-SMO) pathway of Agrobacterium tumefaciens, a sulfoquinovosyl glycerol binding protein, SmoF, is responsible for capturing SQ glycosides in the periplasm and delivering them to the ABC transporter for import into the cell. nih.govresearchgate.net

Studies using X-ray crystallography, differential scanning fluorimetry, and isothermal titration calorimetry have revealed the molecular basis of substrate recognition by SmoF. nih.govresearchgate.net These studies have shown that SmoF can bind not only to its primary substrate, SQGro, but also to SQ, simple methyl glycosides of SQ, and even a short-chain SQDG analogue. nih.govresearchgate.net This broad substrate specificity is achieved through conserved interactions with the sulfoquinovose headgroup, coupled with more flexible interactions with the various aglycones. nih.gov The ability of SmoF and related SQ-binding proteins to recognize a range of SQ metabolites suggests that these proteins provide their host organisms with direct access to the various forms of sulfoquinovose present in the environment. nih.govnih.gov The three-dimensional structure of the SmoF protein in complex with its ligands reveals that the octyl chain of an artificial substrate, octyl-SQ, is accommodated in a way that it projects towards the protein surface. rsc.org This structural feature has been exploited for the development of affinity resins for the capture and release of SQ-binding proteins. rsc.orgchemrxiv.org

Protein Organism Function Ligands
SmoFAgrobacterium tumefaciensPeriplasmic solute-binding protein for an ABC transporterSulfoquinovosyl glycerol (SQGro), Sulfoquinovose (SQ), short-chain SQDG analogues

Microbial Sulfoglycolytic Pathways for Sulfoquinovose Degradation

Once inside the bacterial cell, sulfoquinovose is channeled into one of several distinct metabolic pathways, collectively termed sulfoglycolysis. wikipedia.org These pathways bear resemblance to the classical glycolytic pathways for glucose metabolism. nih.gov The sulfoglycolytic pathways can be broadly categorized into two groups: those that cleave the six-carbon backbone of SQ into two three-carbon fragments, and those that involve the direct cleavage of the carbon-sulfur bond to release sulfite (B76179). rsc.org

The sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, first identified in Escherichia coli, is analogous to the classical EMP pathway of glycolysis. wikipedia.orgresearchgate.net This pathway involves a series of enzymatic reactions that convert sulfoquinovose into smaller, metabolizable carbon fragments. researchgate.net

The key steps in the sulfo-EMP pathway are:

Isomerization: Sulfoquinovose is isomerized to 6-deoxy-6-sulfofructose (sulfofructose). wikipedia.org

Phosphorylation: Sulfofructose is phosphorylated to sulfofructose-1-phosphate. wikipedia.org

Aldol Cleavage: Sulfofructose-1-phosphate aldolase (B8822740) then cleaves this intermediate into dihydroxyacetone phosphate (B84403) (DHAP) and (S)-sulfolactaldehyde. wikipedia.orgresearchgate.net

DHAP can directly enter the central metabolism, while (S)-sulfolactaldehyde is further metabolized. wikipedia.org Depending on the organism, sulfolactaldehyde can be either reduced to 2,3-dihydroxypropanesulfonate (DHPS) or oxidized to sulfolactate. researchgate.net

Enzyme Reaction Product(s)
Sulfoquinovose isomeraseIsomerization of sulfoquinovoseSulfofructose
Sulfofructose kinasePhosphorylation of sulfofructoseSulfofructose-1-phosphate
Sulfofructose-1-phosphate aldolaseCleavage of sulfofructose-1-phosphateDihydroxyacetone phosphate (DHAP) and (S)-sulfolactaldehyde

Another major route for sulfoquinovose degradation is the sulfo-Entner-Doudoroff (sulfo-ED) pathway, which was first characterized in Pseudomonas putida SQ1. pnas.orgnih.gov This pathway is analogous to the Entner-Doudoroff pathway for glucose metabolism. pnas.org The sulfo-ED pathway has also been identified in other bacteria, including Rhizobium leguminosarum. biorxiv.orgnih.gov

The enzymatic steps of the sulfo-ED pathway are as follows:

Dehydrogenation: Sulfoquinovose is oxidized to 6-deoxy-6-sulfogluconolactone by an NAD+-dependent SQ dehydrogenase. pnas.orgnih.gov

Lactonase action: The lactone is then hydrolyzed to 6-deoxy-6-sulfogluconate. pnas.orgnih.gov

Dehydration: This intermediate is dehydrated to 2-keto-3,6-dideoxy-6-sulfogluconate. pnas.orgnih.gov

Aldolase cleavage: Finally, an aldolase cleaves this molecule to yield pyruvate (B1213749) and 3-sulfolactaldehyde. pnas.orgnih.gov

Pyruvate can be directly utilized in the central metabolism for energy production and biosynthesis, while 3-sulfolactaldehyde is typically oxidized to sulfolactate and excreted. pnas.org

Enzyme Reaction Product(s)
SQ dehydrogenaseOxidation of sulfoquinovose6-deoxy-6-sulfogluconolactone
LactonaseHydrolysis of 6-deoxy-6-sulfogluconolactone6-deoxy-6-sulfogluconate
DehydrataseDehydration of 6-deoxy-6-sulfogluconate2-keto-3,6-dideoxy-6-sulfogluconate
AldolaseCleavage of 2-keto-3,6-dideoxy-6-sulfogluconatePyruvate and 3-sulfolactaldehyde

A fundamentally different strategy for sulfoquinovose catabolism is the sulfoquinovose monooxygenase (sulfo-SMO) pathway, which involves the direct cleavage of the carbon-sulfur bond. researchgate.netpnas.org This pathway, discovered in the plant pathogen Agrobacterium tumefaciens, allows for the complete utilization of all carbon atoms of sulfoquinovose by a single organism, with the concomitant release of inorganic sulfite. pnas.orgresearchgate.net

The key enzymatic reactions in the sulfo-SMO pathway are:

Monooxygenase action: A flavin mononucleotide-dependent sulfoquinovose monooxygenase, in conjunction with an NADH-dependent flavin reductase, catalyzes the scission of the C-S bond in sulfoquinovose, releasing sulfite and 6-oxo-glucose. researchgate.netpnas.org

Reduction: An NAD(P)H-dependent oxidoreductase then reduces 6-oxo-glucose to glucose. pnas.org

The glucose produced can then enter primary metabolic pathways such as glycolysis. pnas.org Bioinformatic analyses have revealed that the sulfo-SMO pathway is distributed across Alpha- and Betaproteobacteria and is particularly prevalent within the order Rhizobiales. pnas.org

Enzyme Reaction Product(s)
Sulfoquinovose monooxygenaseOxidative cleavage of the C-S bond in sulfoquinovoseSulfite and 6-oxo-glucose
OxidoreductaseReduction of 6-oxo-glucoseGlucose

Metabolic Adaptations and Flux Changes during Sulfoquinovose Utilization

The utilization of sulfoquinovose (SQ) as a carbon source necessitates significant metabolic reprogramming in bacteria, such as Escherichia coli. asm.orgresearchgate.netnih.govbiorxiv.org This adaptation involves a shift from traditional glycolytic pathways to sulfoglycolysis, leading to substantial changes in carbon flux through central metabolic networks. asm.orgresearchgate.netbiorxiv.org These alterations are crucial for the organism to efficiently harness the carbon available in SQ while managing the energetic and biosynthetic demands of the cell.

When bacteria metabolize SQ via pathways like the sulfoglycolytic Embden-Meyerhof-Parnas (sulfo-EMP) pathway, only three of the six carbons from the SQ molecule enter central metabolism as triose phosphates. asm.orgnih.gov The remaining three-carbon sulfonate byproduct, 2,3-dihydroxypropanesulfonate (DHPS), is excreted from the cell. asm.orgnih.gov This stands in contrast to glucose metabolism, where all six carbons are typically catabolized.

A primary metabolic adaptation to SQ utilization is the increased flux of triose phosphates towards gluconeogenesis. asm.orgresearchgate.netbiorxiv.org This is a necessary adjustment because the entry of carbon at the level of triose phosphates bypasses the upper stages of glycolysis, where essential precursors for the pentose (B10789219) phosphate pathway (PPP) and cell wall synthesis are generated. biorxiv.org Consequently, a significant portion of the triose phosphates derived from SQ must be directed "upwards" through gluconeogenesis to produce hexose (B10828440) and pentose phosphates. biorxiv.org This redirection of carbon flux, however, imposes a bioenergetic burden on the cell, as sulfoglycolysis yields only one three-carbon fragment for central metabolism and consumes ATP. biorxiv.org

In addition to enhanced gluconeogenesis, a notable consequence of growth on SQ is a reduced flux of carbon into the tricarboxylic acid (TCA) cycle and subsequent downstream metabolic pathways. asm.orgresearchgate.netnih.gov This reduction in TCA cycle activity likely contributes to a slower growth rate on SQ compared to glucose, as it results in lower production of biosynthetic precursors, NADH, and ATP. asm.org This metabolic shift triggers widespread changes across the cell's metabolic network to maintain balanced growth. asm.org

Interestingly, the metabolic reprogramming induced by SQ utilization also leads to an accumulation of storage carbohydrates like trehalose (B1683222) and glycogen (B147801). asm.orgresearchgate.netbiorxiv.org This suggests that despite the energetic costs, the cell prioritizes the storage of the limited carbon obtained from SQ. Upon depletion of the external SQ supply and entry into the stationary phase, these glycogen stores are then utilized, indicating a reversal of metabolic flux back towards glycolysis. asm.orgresearchgate.netnih.gov

Metabolic Flux Changes in E. coli During Sulfoquinovose Utilization Compared to Glucose
Metabolic PathwayFlux Change During SQ UtilizationKey Findings and ImplicationsReferences
SulfoglycolysisActivatedPrimary pathway for SQ catabolism, yielding one triose phosphate and one excreted three-carbon sulfonate (DHPS) per molecule of SQ. asm.orgnih.gov
GluconeogenesisIncreasedEssential for the synthesis of hexose and pentose phosphates, which are precursors for the pentose phosphate pathway and cell wall biosynthesis. This bypasses the upper part of glycolysis. asm.orgresearchgate.netbiorxiv.org
Tricarboxylic Acid (TCA) CycleReducedLeads to a decreased production of biosynthetic precursors, NADH, and ATP, likely contributing to a slower growth rate. asm.orgresearchgate.netnih.gov
Glycogen and Trehalose SynthesisIncreasedAccumulation of storage carbohydrates, which are utilized upon depletion of external SQ. asm.orgresearchgate.netbiorxiv.org
Pentose Phosphate Pathway (PPP)AlteredDependent on the gluconeogenic production of glucose-6-phosphate from SQ-derived triose phosphates. asm.orgbiorxiv.org
Amino Acid MetabolismGlobally ChangedReflects the overall reprogramming of central carbon metabolism to adapt to the different availability of precursors. asm.orgresearchgate.net

Role in Global Sulfur and Carbon Biogeochemical Cycles

Sulfoquinovosyl diglyceride (SQDG) and its constituent sulfosugar, sulfoquinovose (SQ), are major components of the biogeochemical sulfur and carbon cycles. nih.govresearchgate.netrsc.org Produced on a massive scale by photosynthetic organisms, SQ represents a significant reservoir of organosulfur in the biosphere. researchgate.netillinois.edu The degradation of SQDG and the subsequent metabolism of SQ by microorganisms are critical processes for the recycling of these essential elements.

The breakdown of SQ by bacteria can proceed through various pathways, which can be broadly categorized into two groups. rsc.org The first group of pathways involves the cleavage of the six-carbon skeleton of SQ into two three-carbon fragments. rsc.org One of these fragments is utilized by the organism for its carbon and energy needs, entering central metabolism. rsc.org The other three-carbon fragment, which retains the sulfonate group, is excreted as compounds like dihydroxypropanesulfonate or sulfolactate. rsc.org These sulfonated molecules are then available to other members of the microbial community, which can further metabolize them, ultimately leading to the biomineralization of the sulfur to sulfite or sulfate (B86663). rsc.org This two-tiered process highlights the importance of microbial consortia in the complete recycling of the carbon and sulfur from SQ.

The second group of degradation pathways involves the complete metabolism of SQ by a single organism. rsc.orgpnas.org A key example is the oxidative desulfurization pathway, which directly cleaves the carbon-sulfur bond in SQ to release sulfite and a six-carbon sugar that can be fully integrated into central metabolism. pnas.org This direct desulfonation provides the organism with access to all the carbon in the SQ molecule. pnas.org

The fate of the sulfur from SQ is a crucial aspect of its role in the sulfur cycle. In aerobic environments, the released sulfite is readily oxidized to sulfate, which can then be re-assimilated by photosynthetic organisms for the synthesis of new SQDG and sulfur-containing amino acids. nih.gov In anaerobic settings, the breakdown of SQ and its sulfonated intermediates can lead to the production of hydrogen sulfide. news-medical.net This process is particularly relevant in the gut microbiome, where the fermentation of SQ by certain bacteria produces dihydroxypropane sulfonate (DHPS), which is then utilized by other bacteria to generate hydrogen sulfide. news-medical.netbiorxiv.org

From a carbon cycle perspective, the microbial degradation of SQ contributes to the turnover of organic carbon in various ecosystems. By channeling the carbon from SQ into central metabolic pathways, microorganisms support their growth and respiration, thereby participating in the flow of carbon through the food web. The pathways that allow for the complete utilization of the SQ carbon skeleton are particularly efficient in this regard. pnas.org

Identification and Metabolism of Intermediary Products (e.g., Sulfoquinovosyl Glycerol, Sulfoquinovose)

The catabolism of this compound (SQDG) proceeds through a series of intermediary products, with sulfoquinovosyl glycerol (SQGro) and sulfoquinovose (SQ) being central to the process. The initial step in the degradation of SQDG often involves the removal of the fatty acid chains, a process mediated by sulfolipases. This deacylation can occur in a stepwise manner, first yielding sulfoquinovosyl monoacylglycerol (SQMG) and subsequently sulfoquinovosyl glycerol (SQGro).

Once formed, or if taken up directly from the environment, SQGro is a key substrate for further breakdown. A crucial step in its metabolism is the cleavage of the glycosidic bond to release the sulfosugar, sulfoquinovose. This hydrolysis is catalyzed by enzymes known as sulfoquinovosidases (SQases). These enzymes act as gatekeepers to the various sulfoglycolytic pathways, making the sulfoquinovose moiety available for intracellular catabolism.

The liberated sulfoquinovose is the central molecule that enters the diverse sulfoglycolytic pathways. Several distinct metabolic routes for SQ degradation have been identified in bacteria, many of which are analogous to the classical pathways of glucose metabolism. These include:

The Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) Pathway: In this pathway, SQ is isomerized to 6-deoxy-6-sulfofructose (SF), which is then phosphorylated to 6-deoxy-6-sulfofructose-1-phosphate (SFP). SFP is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and 3-sulfolactaldehyde (SLA). The DHAP enters central metabolism, while SLA is typically reduced to 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) and excreted.

The Sulfo-Entner-Doudoroff (Sulfo-ED) Pathway: This pathway mirrors the classical ED pathway and also results in the formation of a three-carbon sulfonate byproduct.

Transaldolase and Transketolase Pathways: Other pathways involve enzymes analogous to those in the pentose phosphate pathway, such as transaldolases and transketolases, to cleave the sulfo-sugar.

The Sulfo-SMO (Sulfoquinovose Monooxygenase) Pathway: This pathway is distinct from the sulfoglycolytic routes as it involves the direct cleavage of the carbon-sulfur bond of SQ. A flavin-dependent monooxygenase acts on SQ to produce sulfite and 6-oxo-glucose. The 6-oxo-glucose is then reduced to glucose, allowing for the complete utilization of the carbon skeleton by the organism. pnas.org

The intermediary products of these pathways, such as the C3 sulfonates (DHPS and sulfolactate) and C2 sulfonates (isethionate), are not dead-end metabolites. They can be further metabolized by other bacteria in the microbial community, a process that is essential for the complete biomineralization of the sulfur.

The transport of these intermediary products into the bacterial cell is also a critical aspect of their metabolism. For example, in the sulfo-SMO pathway, a periplasmic sulfoquinovosyl glycerol binding protein works in conjunction with an ATP-binding cassette (ABC) transporter to import SQ and its glycosides into the cytoplasm.

Biological Roles and Physiological Functions

Maintenance of Photosynthetic Membrane Structure and Integrity

The structural stability of photosynthetic membranes is paramount for the efficient capture and conversion of light energy. SQDG, along with other lipids, is integral to creating the appropriate environment for the photosynthetic machinery.

Organization and Stability of Thylakoid Membranes

Studies have shown that SQDG is closely associated with certain membrane proteins, such as the chloroplast ATP synthase (CF0-CF1 ATPase), where it may provide a strong electrostatic interaction that is crucial for the protein's stability and function. wikipedia.org The presence of SQDG helps protect the CF1 subunit of this complex from cold inactivation. wikipedia.org

Lipid Remodeling in Response to Environmental Stresses

Photosynthetic organisms exhibit remarkable plasticity in their membrane lipid composition to acclimate to changing environmental conditions. copernicus.org This process, known as lipid remodeling, often involves adjustments in the relative amounts of different lipids, including SQDG, to maintain membrane integrity and function under stress.

One of the most well-documented roles of SQDG is its involvement in the response to phosphate (B84403) (Pi) limitation. When phosphate is scarce, plants and other photosynthetic organisms replace phospholipids (B1166683), such as phosphatidylglycerol (PG), with non-phosphorus lipids like SQDG to conserve phosphate for essential processes like nucleic acid synthesis. oup.comnih.govnih.gov This substitution of an anionic sulfolipid for an anionic phospholipid helps to maintain the required negative charge in the thylakoid membrane while reducing the cellular demand for phosphorus. researchgate.net

In rice seedlings subjected to low-phosphorus conditions, the content of monogalactosyldiacylglycerol (MGDG) and SQDG significantly increases, while the levels of phospholipids decrease. oup.comnih.gov This lipid remodeling is a crucial adaptive strategy for survival in phosphate-deficient environments. nih.gov

OrganismConditionChange in SQDG ContentConcomitant Change in Other LipidsReference
Arabidopsis thalianaPhosphate deficiencyIncreaseDecrease in Phosphatidylglycerol (PG) researchgate.net
Rice (Oryza sativa)Phosphate starvationIncreaseDecrease in Phospholipids, Increase in MGDG oup.comnih.gov
Chlamydomonas reinhardtiiPhosphate limitationIncreaseDecrease in Phosphatidylglycerol (PG) researchgate.net
CyanobacteriaPhosphate deficiencyIncreaseDecrease in Phosphatidylglycerol (PG) oup.com

In contrast to its accumulation under phosphate starvation, the metabolism of SQDG is significantly altered during sulfur deprivation. Under sulfur-starved conditions, some organisms, such as the green alga Chlamydomonas reinhardtii, degrade SQDG to mobilize the sulfur from its headgroup for the synthesis of essential sulfur-containing amino acids and proteins. nih.gov This indicates that SQDG can serve as an internal sulfur reservoir.

However, the response to sulfur deprivation is complex. While SQDG is degraded to provide sulfur, its synthesis capacity can also be increased, as evidenced by an elevation in the mRNA level of the SQD1 gene involved in SQDG synthesis. nih.gov This suggests a dual role for SQDG metabolism in sulfur-starved cells: providing a source of sulfur while also being important for maintaining the stability of photosynthetic complexes, particularly Photosystem I (PSI). nih.gov

SQDG plays a protective role for the photosynthetic apparatus under high-temperature and drought stress. researchgate.net Studies on a mutant of Chlamydomonas reinhardtii lacking SQDG revealed that the photosystem II (PSII) activity in the mutant was less stable under heat stress compared to the wild type. nih.gov This suggests that SQDG is involved in the structural integrity and heat tolerance of PSII. nih.gov The absence of SQDG leads to a conformational disorder in the PSII complex, increasing its susceptibility to heat-induced damage. nih.gov

During drought stress, lipid remodeling also occurs. In the terrestrial cyanobacterium Nostoc flagelliforme, drought stress leads to an increase in the ratio of digalactosyldiacylglycerol (DGDG) to monogalactosyldiacylglycerol (MGDG), a common stress response in plants. nih.gov While the specific changes in SQDG under drought are less well-defined across all species, its role in stabilizing photosynthetic complexes suggests it is an important component of the drought stress response.

Regulation and Function of Photosynthetic Protein Complexes

SQDG is not just a structural component of the thylakoid membrane; it is also directly involved in the function and regulation of photosynthetic protein complexes. researchgate.netnih.gov It binds directly to several of these complexes, including Photosystem II (PSII), Photosystem I (PSI), and the cytochrome b6f complex. nih.gov

The role of SQDG is particularly well-studied in PSII. Crystal structures of PSII have revealed specific binding sites for SQDG molecules. elsevierpure.comnih.gov The depletion of SQDG can impair the activity of PSII. For instance, in an SQDG-deficient mutant of the cyanobacterium Thermosynechococcus elongatus, the exchange of the secondary quinone (QB) at its acceptor site was impaired, leading to a partial reduction in PSII activity. elsevierpure.comnih.gov In this mutant, it was found that other lipids, most likely PG, occupied the SQDG-binding sites, but this substitution could only partially compensate for the function of SQDG. elsevierpure.comnih.gov

Similarly, in Chlamydomonas reinhardtii, a mutant lacking SQDG exhibited a 40% reduction in PSII activity. nih.gov This suggests that SQDG is indispensable for maintaining PSII complexes in their proper functional state. nih.gov The absence of SQDG can also decrease the stability of the PSII dimer. elsevierpure.comnih.gov

Photosynthetic ComplexRole of SQDGOrganism StudiedKey FindingsReference
Photosystem II (PSII)Structural integrity, stability, and functionChlamydomonas reinhardtiiLack of SQDG leads to reduced PSII activity and increased heat sensitivity. nih.govnih.gov
Photosystem II (PSII)Dimer stability and quinone exchangeThermosynechococcus elongatusDepletion of SQDG impairs QB exchange and reduces PSII dimer stability. elsevierpure.comnih.gov
Photosystem I (PSI)StabilityChlamydomonas reinhardtiiSQDG synthesis is enhanced under sulfur starvation, suggesting a role in stabilizing PSI. nih.gov
ATP Synthase (CF0-CF1)Stability and protectionChloroplastsProtects the CF1 subunit from cold inactivation. wikipedia.org

Association with Photosystem II (PSII) for Activity and Stability

SQDG is indispensable for the proper functioning and stability of Photosystem II (PSII). nih.gov It binds directly to the PSII complex and is essential for maintaining its structural and functional integrity, particularly under stress conditions. researchgate.netoup.com

Studies on SQDG-deficient mutants in organisms like Chlamydomonas reinhardtii and the cyanobacterium Synechocystis sp. PCC6803 have shown a significant decrease in PSII activity upon the depletion of SQDG. nih.govnih.gov For instance, the hf-2 mutant of Chlamydomonas, which lacks detectable SQDG, exhibited a 40% reduction in PSII activity. nih.gov Supplementing these mutants with SQDG restored PSII activity to wild-type levels. nih.gov

The requirement for SQDG in PSII can be species-specific among cyanobacteria. nih.gov While it is critical for conserving PSII properties in Synechocystis sp. PCC6803, a mutant of Synechococcus sp. PCC7942 lacking SQDG showed normal PSII activity. nih.gov

Crystal structure analysis of PSII from an SQDG-deficient mutant of Thermosynechococcus elongatus revealed that while SQDG is necessary for full activity and stability, its binding sites can be occupied by other lipids, such as phosphatidylglycerol (PG), which partially compensates for its absence. rcsb.org This replacement, however, led to decreased stability of the PSII dimer, highlighting SQDG's specific role. rcsb.org

Table 1: Impact of SQDG Deficiency on PSII Activity in Various Organisms
OrganismMutantObserved Effect on PSIIReference
Chlamydomonas reinhardtiihf-2~40% reduction in PSII activity. nih.gov
Synechocystis sp. PCC6803SD1Decreased net photosynthetic and PSII activities. nih.gov
Synechococcus sp. PCC7942SQDG-null mutantNormal level of PSII activity. nih.gov
Thermosynechococcus elongatusSQDG-deficient mutantDecreased stability of the PSII dimer. rcsb.org

Role in Cytochrome b6f Complex Function

The cytochrome b6f complex (cyt b6f) is a central component of the photosynthetic electron transport chain, and lipids are known to be part of its structure. oup.comresearchgate.net SQDG has been identified as one of the lipids that binds directly to the cyt b6f complex. oup.com There is evidence suggesting an interaction between SQDG and the Rieske iron-sulfur protein subunit of the complex. wikipedia.org Furthermore, it has been proposed that SQDG may be involved in the turnover of cytochrome f, a key subunit of the cyt b6f complex, in a manner similar to its role in the turnover of the D1 protein in PSII. wikipedia.org

Essentiality for Reaction Center-Light Harvesting 1 (RC-LH1) Complex Dimerization

In the anoxygenic purple bacterium Rhodobacter (Rba.) sphaeroides, the reaction center-light harvesting 1 (RC-LH1) core complex exists in both monomeric and dimeric forms. nih.govnih.gov The dimerization is crucial for efficient light harvesting and quinone exchange. nih.govbiorxiv.org Structural studies have revealed that a tightly bound SQDG molecule is a critical component at the dimer interface. biorxiv.orgdntb.gov.ua

This SQDG molecule interacts with two conserved arginine residues on the PufX polypeptide, which provides the interface for dimerization. nih.govnih.gov Experiments using strains of Rba. sphaeroides specifically engineered to lack SQDG synthesis demonstrated that this sulfolipid is absolutely essential for the formation of RC-LH1 dimers. nih.govbiorxiv.org In the absence of SQDG, only monomeric RC-LH1 complexes are formed, although these monomers remain functionally active. biorxiv.orgdntb.gov.ua

Table 2: Role of SQDG in Rba. sphaeroides RC-LH1 Complex
ComponentFunctionInteraction with SQDGReference
RC-LH1 ComplexCore complex for anoxygenic photosynthesis.SQDG is essential for its dimerization. nih.govnih.gov
PufX polypeptideProvides the interface for dimerization.Two arginine residues (Arg49, Arg53) bind directly to SQDG. nih.gov

Interplay with Other Membrane Lipids (e.g., Phosphatidylglycerol, Galactolipids)

The function of SQDG in thylakoid membranes is closely linked with other major lipid classes, particularly the anionic phospholipid phosphatidylglycerol (PG) and the neutral galactolipids monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG). nih.govoup.com

SQDG and PG are the two primary acidic lipids in photosynthetic membranes and are responsible for maintaining the net negative charge on the surface of thylakoids. nih.govresearchgate.net In some circumstances, these two lipids can compensate for each other, presumably to maintain the proper balance of anionic charge in the lipid bilayer. oup.com For example, under phosphate (Pi)-limitation stress, some organisms replace phospholipids like PG with non-phosphorus lipids, including SQDG and DGDG. researchgate.netoup.com In the SQDG-deficient mutant of T. elongatus, PG molecules were found to occupy the binding sites normally held by SQDG in the PSII complex, allowing for partial function. rcsb.org

However, this compensation is not always complete, and SQDG often has specific roles that cannot be fulfilled by PG. oup.com In T. elongatus, for example, an SQDG-deficient mutant showed severe growth impairment under phosphate-deficient conditions that could not be fully rescued by PG supplementation, indicating a unique and essential role for SQDG under these conditions. oup.com The interplay between galactolipids and SQDG is also crucial for membrane stability and the efficiency of photosynthetic proteins. researchgate.net

Occurrence and Distribution in Biological Systems

Phylogenetic Distribution in Photosynthetic Organisms

SQDG is considered a ubiquitous component of the photosynthetic apparatus in the majority of organisms that perform photosynthesis. wikipedia.orgbiorxiv.org Its consistent presence across a vast array of life forms, from simple bacteria to complex higher plants, underscores its fundamental role in this vital biological process.

Sulfoquinovosyl diglyceride is a characteristic lipid found in all higher plants, ferns, and mosses. wikipedia.orgbiorxiv.orgchinbullbotany.com It is a major sulfolipid in the leaves of plants, constituting a significant portion of the total sulfur content. researchgate.net In higher plants, SQDG is primarily located within the plastid membranes and is integral to the functioning of chloroplasts. researchgate.net The biosynthesis of SQDG in higher plants can involve diacylglycerol moieties derived from both the chloroplast and the cytoplasm, with the proportional contribution of each pathway varying between different plant species. nih.gov For instance, in spinach and tobacco, the diacylglycerol backbone of SQDG is derived from both pathways, whereas in wheat and cucumber, it appears to be synthesized predominantly from cytoplasm-derived diacylglycerols. nih.gov

Table 1: Distribution of this compound in Higher Plants, Ferns, and Mosses

Organism Group Presence of SQDG Primary Location Reference
Higher Plants Ubiquitous Chloroplasts wikipedia.orgresearchgate.net
Ferns Present Photosynthetic membranes biorxiv.orgchinbullbotany.com
Mosses Present Photosynthetic membranes biorxiv.orgchinbullbotany.com

SQDG is widely distributed among various algal lineages, including green algae, red algae, dinoflagellates, and diatoms. wikipedia.orgbiorxiv.org The concentration of this sulfolipid can vary significantly among different algal species, ranging from 10% to as high as 70% of the total lipid content. chinbullbotany.com In the green alga Chlamydomonas reinhardtii, SQDG is not only present but can also be acylated to form 2′-O-acyl-sulfoquinovosyldiacylglycerol (ASQD). nih.gov The presence and metabolism of SQDG are important for algal adaptation to nutrient availability; for instance, under phosphate-limited conditions, some algae increase their SQDG content to compensate for the reduction in anionic phospholipids (B1166683) like phosphatidylglycerol. nih.gov

Table 2: Occurrence of this compound in Algae

Algal Group Presence of SQDG Notable Features Reference
Green Algae Present Can be acylated in Chlamydomonas reinhardtii wikipedia.orgnih.gov
Red Algae Present uni-konstanz.de
Dinoflagellates Present biorxiv.org
Diatoms Present biorxiv.org

Cyanobacteria, the progenitors of chloroplasts in plants and algae, consistently contain SQDG in their photosynthetic membranes. wikipedia.orgresearchgate.netasm.org This sulfolipid is essential for the growth and photosynthetic activity of some cyanobacterial species. For example, in Synechocystis sp. PCC 6803, a mutant unable to synthesize SQDG requires external supplementation of the lipid for growth. nih.govnih.gov The requirement for SQDG in photosystem II (PSII) activity appears to be species-specific within cyanobacteria. nih.gov While crucial for the stability and function of PSII in some species, it is less critical in others. nih.gov

SQDG has been identified in many anoxygenic photosynthetic bacteria, including purple sulfur and non-sulfur bacteria. wikipedia.orgresearchgate.net In these organisms, which perform photosynthesis without producing oxygen, SQDG is a component of their photosynthetic membranes. researchgate.net However, its presence is not universal among all anoxygenic phototrophs. For instance, while it is found in purple non-sulfur bacteria like Rhodobacter sphaeroides, its existence in green sulfur bacteria has been debated, with some studies suggesting the presence of structurally related compounds instead of SQDG. researchgate.netresearchgate.net

Presence in Non-Photosynthetic Organisms (e.g., Archaea, Specific Bacterial Species)

While predominantly associated with photosynthesis, SQDG is not exclusively found in photosynthetic organisms. It has also been detected in the membranes of certain non-photosynthetic bacteria. biorxiv.org These include members of the Rhizobiaceae family and some species of Caulobacter. biorxiv.org The presence of SQDG in these bacteria often correlates with specific environmental conditions, such as phosphate (B84403) limitation, where it can serve as a substitute for phospholipids. biorxiv.orgsciprofiles.com

Subcellular Localization (e.g., Chloroplast Thylakoid Membranes, Cytoplasmic Membranes)

The subcellular localization of SQDG is intimately linked to its function. In photosynthetic eukaryotes, SQDG is primarily found in the thylakoid membranes of chloroplasts. wikipedia.orgresearchgate.netresearchgate.net Within the thylakoid, it is associated with various protein complexes, including the ATP synthase and photosystem II. wikipedia.orgnih.gov In cyanobacteria, which lack chloroplasts, SQDG is a component of both the thylakoid and plasma membranes. nih.gov In anoxygenic photosynthetic bacteria, it is located in the photosynthetic membranes, which can be extensions of the cytoplasmic membrane. wikipedia.orgresearchgate.net The synthesis of SQDG in higher plants is thought to occur mainly in the inner envelope membrane of the chloroplast. chinbullbotany.com

Table 3: Subcellular Localization of this compound

Organism Type Primary Location Specific Membranes Reference
Higher Plants Chloroplasts Thylakoid membranes, Inner envelope membrane wikipedia.orgchinbullbotany.com
Algae Chloroplasts Thylakoid membranes researchgate.net
Cyanobacteria Cytoplasm Thylakoid and plasma membranes nih.gov
Anoxygenic Photosynthetic Bacteria Cytoplasm Photosynthetic membranes (intracytoplasmic) wikipedia.orgresearchgate.net

Advanced Research Methodologies and Techniques

Synthetic Approaches for Sulfoquinovosyl Diglyceride and Derivatives

The study of this compound (SQDG) and its biological functions has been significantly advanced by the development of sophisticated synthetic methodologies. These approaches not only provide access to defined molecular species for biochemical and biophysical studies but also enable the creation of novel probes to investigate the enzymes involved in their metabolism.

Total Chemical Synthesis Strategies

The complete chemical synthesis of SQDG presents a formidable challenge due to the complex stereochemistry of the sulfoquinovose headgroup and the diacylglycerol backbone. Nevertheless, several successful strategies have been reported, providing access to various saturated and unsaturated lipoforms of SQDG.

One notable approach involves a 10-step synthesis that can be adapted to produce different SQDG variants. rsc.orgchemrxiv.org This strategy allows for the preparation of both saturated and unsaturated fatty acid chains, offering a versatile platform for creating a library of SQDG molecules. Another reported synthetic route provides an alternative pathway for the comprehensive preparation of sulfolipids, with a specific example detailing the synthesis of a sulfolipid containing two identical saturated fatty acids. researchgate.net This method is designed to be adaptable for the synthesis of a diverse range of derivatives with different fatty acid compositions.

Starting MaterialNumber of StepsKey FeaturesOverall YieldReference
Not specified10Adaptable for saturated and unsaturated lipoformsNot specified rsc.orgchemrxiv.org
D-glucose12Use of levulinyl protecting groups for mild deprotection10% d-nb.info
Not specifiedNot specifiedVersatile for different fatty acid derivativesNot specified researchgate.net

Chemo-Enzymatic Synthesis Procedures

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex molecules like SQDG. This approach can offer improved stereoselectivity and efficiency compared to purely chemical strategies.

A versatile and stereoselective chemo-enzymatic procedure has been developed for the synthesis of α-6-sulfoquinovosyl-1,2-O-diacylglycerols. This method utilizes the α-D-glucosidase activity from the Mediterranean mollusc Aplysia fasciata. researchgate.net The synthetic procedure is designed to generate a wide variety of regio- and stereo-isomers of these compounds. researchgate.net The marriage of chemical and enzymatic steps allows for the controlled construction of complex glycans and glycoconjugates, overcoming some of the challenges associated with classical chemical synthesis, such as achieving specific anomeric configurations. researchgate.netnih.gov

Development of Fluorogenic Substrates for Sulfoquinovosidase Assays

To study the enzymes responsible for the breakdown of SQDG, known as sulfoquinovosidases (SQases), researchers have developed fluorogenic substrates. These molecules release a fluorescent signal upon enzymatic cleavage, providing a sensitive and continuous method for assaying enzyme activity. scbt.comresearchgate.netrndsystems.com

A key development in this area is the synthesis of methylumbelliferyl α-D-sulfoquinovoside. rsc.orgchemrxiv.org This compound serves as a fluorogenic substrate for SQases, and its cleavage kinetics have been examined using recombinant enzymes. rsc.orgchemrxiv.org The use of such substrates is crucial for high-throughput screening of enzyme inhibitors and for studying the kinetic properties of these enzymes. scbt.com The design of these substrates often involves linking the sulfoquinovose headgroup to a fluorescent reporter molecule, such as a coumarin derivative, which is non-fluorescent until the glycosidic bond is cleaved. researchgate.net

Advanced Analytical Techniques for this compound Profiling

The structural diversity and complexity of SQDGs in biological samples necessitate the use of advanced analytical techniques for their comprehensive profiling and characterization. Mass spectrometry-based methods have become indispensable tools in this field.

Mass Spectrometry-Based Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, heavily relies on mass spectrometry (MS). abo.fimdpi.com Both non-targeted and targeted MS-based lipidomics approaches are employed to identify and quantify the vast array of lipid species, including SQDGs. abo.fi Shotgun lipidomics, a direct infusion-based MS technique, allows for the high-throughput analysis of lipid profiles directly from complex biological extracts. nih.govnih.gov

Electrospray ionization mass spectrometry (ESI-MS), particularly in tandem with sequential mass spectrometry (MS/MS), is a powerful technique for the detailed structural characterization of SQDGs. nih.gov Due to their acidic sulfate (B86663) group, sulfolipids are readily deprotonated and are typically analyzed in the negative ion mode, which provides high sensitivity. researchgate.net

In ESI-MS/MS analysis of SQDGs, specific fragmentation patterns are observed that provide a wealth of structural information. A characteristic and highly abundant product ion is observed at m/z 225, which corresponds to the dehydrated sulfoquinovosyl head group. nih.gov This ion is considered a "fingerprint" for the presence of SQDG lipids and can be used in precursor ion scans to selectively identify all SQDG species within a complex lipid extract. nih.gov

Further fragmentation of the molecular ion provides information about the fatty acid composition. The loss of one of the fatty acyl chains from the glycerol (B35011) backbone results in distinct product ions. biorxiv.org By analyzing these fragment ions, the specific fatty acids esterified to the glycerol backbone can be identified. For instance, in the collision-induced dissociation (CID) product ion spectrum of an SQDG species with a nominal m/z of 819, product ions are formed that are consistent with the elimination of each of the fatty acids, allowing for their identification as C16:0 and C18:1. biorxiv.org

Furthermore, advanced techniques such as high-resolution ion trap ESI-MS and MS^n analysis can provide even more detailed structural information, including the regiochemical assignment of the fatty acyl chains on the glycerol backbone. nih.govnih.gov By combining ESI-MS/MS with regioselective enzymatic hydrolysis, the specific positions (sn-1 and sn-2) of the fatty acids can be unambiguously determined. nih.gov

Ionization TechniqueKey Fragment Ion (m/z)Information Obtained
Negative Ion ESI-MS/MS225Dehydrated sulfoquinovosyl head group (SQDG "fingerprint")
Negative Ion ESI-MS/MSVaries (loss of fatty acid)Identification of individual fatty acyl chains
High-Resolution ESI-MS^nVariesDetailed structural information and regiochemical assignment

Genetic Engineering and Molecular Biology Techniques

Transcriptome and Proteome Co-expression Analysis

Transcriptome and proteome co-expression analyses are powerful systems biology approaches used to understand the complex regulatory networks governing metabolic pathways. While specific co-expression studies focusing exclusively on this compound (SQDG) are emerging, the application of these techniques to related sulfur and lipid metabolism pathways provides a framework for how they can elucidate the processes involving SQDG.

Transcriptomics involves sequencing the complete set of RNA transcripts in a cell, revealing which genes are actively expressed under specific conditions. Proteomics identifies and quantifies the entire complement of proteins. By integrating these two datasets, researchers can perform co-expression analysis to identify genes and proteins that show correlated expression patterns. A strong correlation suggests a functional relationship, such as involvement in the same metabolic pathway or regulation by a common mechanism.

Recent studies have begun to apply these "omics" technologies to understand the bacterial degradation of sulfoquinovose (SQ), the headgroup of SQDG. For instance, differential proteomics has been used to compare protein expression in bacteria grown on SQ or its derivatives versus other carbon sources like glucose.

In one such study, cultures of Faecalicatena sp. were analyzed using differential proteomics to identify proteins that were specifically induced during the utilization of SQ. This analysis led to the identification of a gene cluster responsible for a novel, bifurcated pathway for SQ metabolism. nih.gov Similarly, a comparative proteomics study on Alteromonas macleodii cultured with sulfoquinovosyl glycerol (SQGro) aimed to identify the key proteins involved in its metabolism in marine environments. ebi.ac.uk

These proteomic studies, often combined with transcriptomic and genomic data, allow for the identification of key enzymes and transporters in SQDG catabolism. nih.gov The table below summarizes findings from a differential proteomics study that identified proteins upregulated in Faecalicatena sp. during growth on sulfoquinovose, indicating their role in its metabolic pathway.

Gene/Protein IDProtein Name/FunctionOrganismKey Finding
DSM22707Sulfo-transketolaseFaecalicatena sp.Key enzyme in the sulfo-transketolase pathway for SQ degradation. nih.gov
DSM22707Sulfo-transaldolaseFaecalicatena sp.Key enzyme in the sulfo-transaldolase pathway for SQ degradation. nih.gov
Not specifiedSQ-specific transportersFaecalicatena sp.Proteins involved in the uptake of sulfoquinovose into the cell. nih.gov
Not specifiedCandidate enzymes for C2 and C3-sulfonate formationFaecalicatena sp.Revealed a bifurcated pathway leading to different sulfonate intermediates. nih.gov

By applying co-expression network analysis to these datasets, researchers can map the intricate connections between different genes and proteins, revealing regulatory hubs and functional modules within the SQDG metabolic network. This integrated approach is crucial for a comprehensive understanding of how organisms synthesize, modify, and degrade this vital sulfolipid.

Structural Biology Approaches (e.g., X-ray Crystallography of Sulfoquinovose-Binding Proteins)

Structural biology provides atomic-level insights into the function of macromolecules, and X-ray crystallography has been a pivotal technique in understanding the metabolism of this compound. This method involves crystallizing a protein of interest and diffracting X-rays through the crystal to determine the precise three-dimensional arrangement of its atoms. This has been particularly fruitful in studying the enzymes and binding proteins that recognize and process sulfoquinovose (SQ), the polar headgroup of SQDG.

Sulfoquinovosidases (SQases): These enzymes are responsible for cleaving the glycosidic bond in SQ-glycosides, releasing SQ for further metabolism. The first dedicated SQase to be structurally characterized was YihQ from Escherichia coli. nih.govacs.org Crystallographic studies revealed a unique active site architecture specifically adapted to bind the sulfonate group of SQ. acs.orgnih.gov These studies identified a conserved trio of amino acid residues (Arginine, Tryptophan, and Tyrosine - the "RWY motif") that are essential for recognizing and binding the sulfonate moiety, distinguishing SQases from other glycoside hydrolases. acs.org

SQ-Binding Proteins: Bacteria utilize ATP-binding cassette (ABC) transporter systems to import SQ and its derivatives, such as sulfoquinovosyl glycerol (SQGro). nih.gov These systems rely on a periplasmic solute-binding protein that captures the substrate with high affinity and specificity. The crystal structure of the sulfoquinovosyl glycerol binding protein, SmoF, from Agrobacterium tumefaciens has been solved in complex with various ligands, including SQ, SQGro, and even a simplified SQDG analogue. nih.govnih.govnih.gov

These structural studies on SmoF revealed that the protein consists of two lobes that undergo a significant conformational change upon ligand binding, enclosing the substrate completely. nih.govwhiterose.ac.uk The recognition of the SQ headgroup is achieved through conserved interactions with the sulfonate group, while the protein exhibits plasticity in its binding pocket to accommodate different aglycones (the non-sugar portion of the glycoside), from a simple methyl group to a diacylglycerol-like tail. nih.govnih.gov This structural flexibility explains how a single transport protein can recognize and import multiple metabolites derived from the degradation of plant sulfolipids. nih.gov

The data obtained from X-ray crystallography are critical for understanding enzyme mechanisms, substrate specificity, and the evolution of metabolic pathways. acs.org The table below summarizes key structural data for several important proteins involved in sulfoquinovose metabolism.

Protein NameOrganismPDB IDLigandResolution (Å)Key Structural Feature
YihQ (SQase)Escherichia coliNot specified in resultspara-Nitrophenyl-SQNot specified in resultsConserved "RWY" motif for sulfonate binding. acs.orgnih.gov
AtSQaseAgrobacterium tumefaciensNot specified in resultsNot specified in resultsNot specified in resultsDemonstrates coevolution of amino acid pairs for substrate recognition. acs.org
SmoFAgrobacterium tumefaciens7QHVSulfoquinovosyl diacylglycerol2.14Two-lobed structure with conformational change upon binding. nih.govnih.gov
SmoFAgrobacterium tumefaciensNot specified in resultsSulfoquinovosyl glycerolNot specified in resultsPlasticity in the binding site to accommodate different aglycones. nih.govnih.gov
SmoFAgrobacterium tumefaciensNot specified in resultsSulfoquinovoseNot specified in resultsConserved interactions with the SQ headgroup. nih.gov

Future Directions and Emerging Research Areas

Elucidation of Novel Biosynthetic and Catabolic Pathways for Sulfoquinovosyl Diglyceride

While the primary biosynthetic pathway for SQDG in photosynthetic organisms is well-established, involving the enzymes UDP-sulfoquinovose synthase (SQD1) and SQDG synthase, recent research has unveiled alternative routes in certain bacteria. For instance, a novel biosynthetic pathway has been identified in Rhodobacter sphaeroides and Sinorhizobium meliloti, which involves a four-gene cluster (sqdA, sqdB, sqdC, and sqdD). biorxiv.orgresearchgate.netsciprofiles.comnih.gov In this pathway, the co-expression of the sqdBDC operon and sqdA is necessary for the formation of SQDG. biorxiv.orgresearchgate.net Interestingly, the expression of the sqdBDC operon alone in Escherichia coli leads to the accumulation of sulfoquinovosyl glycerol (B35011) (SQGro), an intermediate. biorxiv.orgresearchgate.net This suggests a distinct mechanism where SQGro is subsequently acylated to form SQDG, a process that can even utilize exogenous SQGro. biorxiv.orgresearchgate.net

The catabolism of SQDG is an area of burgeoning research, with several "sulfoglycolytic" pathways being discovered in bacteria. whiterose.ac.ukrsc.orgunimelb.edu.auresearchgate.net These pathways are crucial for the recycling of the carbon and sulfur from SQDG. whiterose.ac.ukrsc.orgunimelb.edu.au Two main strategies for bacterial degradation of the sulfoquinovose (SQ) headgroup have been identified:

Scission of the carbon skeleton : This process splits the six-carbon sugar into two three-carbon fragments. One fragment is utilized in central metabolism, while the other, containing the sulfonate group, is excreted as compounds like dihydroxypropanesulfonate or sulfolactate. whiterose.ac.ukrsc.orgunimelb.edu.auresearchgate.net

Desulfonylation : This mechanism involves the cleavage of the carbon-sulfur bond, releasing sulfite (B76179) and allowing the complete metabolism of the glucose moiety through glycolysis. whiterose.ac.ukrsc.org

A recently discovered sulfoglycolytic pathway, the sulfoquinovose monooxygenase (sulfo-SMO) pathway in Agrobacterium tumefaciens, exemplifies the latter strategy, enabling the utilization of all six carbons from SQ. nih.govnih.govresearchgate.net The ongoing discovery of these diverse catabolic pathways highlights the metabolic versatility of microorganisms in utilizing this abundant sulfolipid. whiterose.ac.ukrsc.orgunimelb.edu.au

Deeper Understanding of this compound-Protein Interactions within Membranes

SQDG is an integral component of cellular membranes, particularly the thylakoid membranes of photosynthetic organisms, where it is known to have close associations with various membrane proteins. wikipedia.org These interactions are crucial for the structural integrity and function of these protein complexes. researchgate.net Research has shown that SQDG is involved with key components of the photosynthetic machinery, including:

Photosystem I (PSI) and Photosystem II (PSII) : SQDG plays a structural and functional role in both photosystems. researchgate.net

CF0-CF1 ATPase : The interaction between SQDG and this ATP synthase complex is thought to be very strong, with saturated SQDG molecules showing a lack of exchange with other acidic lipids. wikipedia.org This association also appears to protect the CF1 subunit from cold inactivation. wikipedia.org

Cytochrome b6f complex : Evidence suggests an interaction between SQDG and the Rieske protein within this complex. wikipedia.org

Future research will likely focus on elucidating the precise molecular details of these interactions. Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations are being employed to visualize and model how SQDG molecules are integrated into these protein complexes and how they influence their stability and function. nih.govacs.org Understanding these lipid-protein interactions at an atomic level will provide critical insights into the regulation of photosynthesis and other membrane-associated processes.

Evolutionary Insights into this compound's Role in Photosynthesis and Lipid Metabolism

SQDG is found in a wide array of photosynthetic organisms, from cyanobacteria to higher plants, suggesting its ancient evolutionary origins and fundamental importance in photosynthesis. wikipedia.orgresearchgate.netnih.gov The presence of SQDG in both oxygenic and anoxygenic photosynthetic bacteria underscores its conserved role in the structure and function of photosynthetic membranes. researchgate.netnih.gov

One key evolutionary aspect of SQDG is its role in lipid remodeling under nutrient-limiting conditions. In many organisms, when phosphate (B84403) is scarce, there is a substitution of phospholipids (B1166683) with non-phosphorus lipids like SQDG and other glycolipids. mdpi.com This adaptation allows the organism to conserve phosphate for essential processes like nucleic acid synthesis. mdpi.com This lipid remodeling to maintain membrane charge balance and functionality appears to be a conserved trait throughout the evolution of photosynthetic organisms. researchgate.net The study of SQDG biosynthesis and its regulation in diverse organisms can, therefore, provide valuable insights into the evolutionary pressures that have shaped lipid metabolism in response to environmental challenges.

Development of Advanced Analytical Tools for Comprehensive this compound Species Profiling

A deeper understanding of the diverse roles of SQDG necessitates the development and application of sophisticated analytical techniques for its comprehensive profiling. While traditional methods like thin-layer chromatography (TLC) and gas chromatography have been useful, they are often limited to specific lipid classes. nih.gov

Modern analytical platforms offer far greater sensitivity and resolution. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution instruments like the Orbitrap, has become a powerful tool for detailed lipidomic analysis. nih.gov This technology allows for the identification and quantification of a wide range of SQDG molecular species, differing in their fatty acid composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, especially for determining the conformation of SQDG within membranes. nih.gov By using magnetically oriented membrane fragments, researchers can study the three-dimensional structure of SQDG and how it orients itself within the lipid bilayer. nih.gov

Future advancements in these analytical tools will enable researchers to perform more detailed spatial and temporal analyses of SQDG, providing a clearer picture of its dynamic roles in cellular processes. researchgate.netdocumentsdelivered.com

Q & A

Q. What are the most efficient methods for extracting SQDG from plant tissues?

SQDG extraction requires lipid-specific protocols due to its amphiphilic nature. The Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is widely used for its rapid lipid isolation and compatibility with wet tissues . Alternatively, the Folch method (chloroform:methanol, 2:1 v/v) ensures high purity but requires anhydrous conditions, making it less suitable for aqueous-rich samples . Post-extraction, thin-layer chromatography (TLC) or HPLC can separate SQDG from co-extracted lipids like galactolipids .

Q. How can SQDG be quantified in biological samples?

Quantification often combines colorimetric assays and chromatographic analysis. The sulfolipid-specific anthrone reagent reacts with SQDG’s sulfonic group, yielding a measurable absorbance at 620 nm . For higher precision, LC-MS/MS with multiple reaction monitoring (MRM) is recommended, using m/z transitions specific to SQDG’s head group (e.g., m/z 225 → 80 for sulfonic acid) . Normalize results to total lipid content measured via gravimetry or phosphate assays .

Q. What experimental controls are critical for SQDG functional studies in photosynthesis?

Include:

  • Negative controls : Chloroplasts treated with SQDG-specific antibodies (e.g., anti-SQDG IgG) to block its role in Photosystem II (PSII) .
  • Positive controls : Wild-type vs. SQDG-deficient mutants (e.g., Arabidopsis sqd2 mutants) to compare electron transport rates .
  • Environmental variables : Light intensity and temperature, as SQDG stabilizes PSII under stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in SQDG’s role in membrane dynamics vs. oxidative stress?

Contradictions arise from context-dependent SQDG behavior. For example:

  • Membrane fluidity : Use fluorescence anisotropy with DPH probes in liposomes containing SQDG. Compare results across pH gradients (SQDG’s sulfonic group is pH-sensitive) .
  • Oxidative stress : Measure ROS levels in SQDG-depleted cells under high light. Pair with lipid peroxidation assays (e.g., TBARS) to assess SQDG’s antioxidant role .
  • Cross-validation : Combine in vitro reconstitution (e.g., proteoliposomes) with in vivo genetic knockdowns .

Q. What advanced techniques characterize SQDG’s structural interactions with proteins?

  • NMR spectroscopy : Use 31^{31}P-NMR to study SQDG’s phosphate group interactions with cytochrome b₆f .
  • Cryo-EM : Resolve SQDG’s localization in PSII supercomplexes at near-atomic resolution .
  • Surface plasmon resonance (SPR) : Quantify binding affinity between SQDG and candidate proteins (e.g., LHCII) .

Q. How can isotopic labeling trace SQDG biosynthesis pathways in non-model organisms?

  • 13^{13}C-glucose pulse-chase : Track SQDG’s sulfoquinovose moiety via GC-MS .
  • Stable isotope-assisted lipidomics : Use 34^{34}S-labeled sulfate in growth media to trace sulfolipid synthesis in diatoms or cyanobacteria .
  • Knockout mutants : Compare labeling patterns in wild-type vs. sqd1/sqd2 homolog mutants to identify pathway bottlenecks .

Methodological Challenges & Solutions

Q. Why do SQDG extraction yields vary between plant species?

Variations stem from:

  • Tissue-specific lipid composition : High cuticular waxes in leaves reduce SQDG solubility; pre-treat with hexane to remove waxes .
  • Post-harvest degradation : Flash-freeze samples in liquid N₂ to inhibit lipase activity .
  • Matrix effects : Spike internal standards (e.g., deuterated SQDG) during extraction to correct recovery rates .

Q. How to differentiate SQDG isoforms in complex lipidomes?

  • Ion mobility spectrometry (IMS) : Couple with LC-MS to separate SQDG isomers by collision cross-section .
  • MS/MS fragmentation : Identify acyl chain variants (e.g., C16:0 vs. C18:3) via diagnostic ions (e.g., m/z 255 for palmitate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.